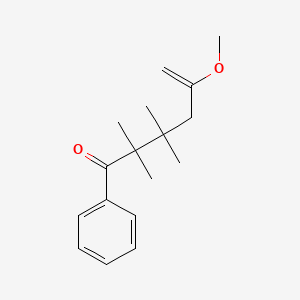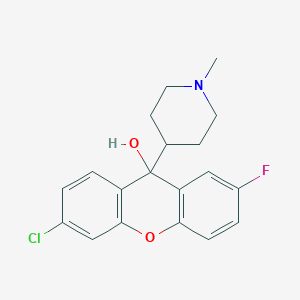
2H-Thiopyran, 3,6-dihydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Thiopyran, 3,6-dihydro-2-methyl- is an organic compound belonging to the class of heterocyclic compounds known as thiopyrans. These compounds are characterized by a six-membered ring containing one sulfur atom and one double bond. The presence of sulfur in the ring structure imparts unique chemical properties to thiopyrans, making them valuable in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 3,6-dihydro-2-methyl- can be achieved through several methods. One common approach involves the reaction of enamin-3-ones with nitroalkenes in a one-pot procedure. This method utilizes Lawesson’s reagent for thionation, followed by a hetero-Diels–Alder reaction with nitroalkenes to yield the desired thiopyran . Another method involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions .
Industrial Production Methods
Industrial production of 2H-Thiopyran, 3,6-dihydro-2-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-Thiopyran, 3,6-dihydro-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the sulfur atom and the double bond in the ring structure.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions often involve the use of electrophiles and nucleophiles to introduce new functional groups into the thiopyran ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydrothiopyrans.
Aplicaciones Científicas De Investigación
2H-Thiopyran, 3,6-dihydro-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: In industrial applications, thiopyrans are used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2H-Thiopyran, 3,6-dihydro-2-methyl- involves interactions with molecular targets and pathways within biological systems. The sulfur atom in the thiopyran ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways may include enzymes and receptors involved in oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
2H-Thiopyran, 3,6-dihydro-2-methyl- can be compared with other similar compounds, such as:
3,4-Dihydro-2H-thiopyran: Another thiopyran derivative with similar chemical properties.
2,6-Dimethyl-5,6-dihydro-2H-thiopyran-3-carbaldehyde: A related compound with additional functional groups that influence its reactivity.
3,6-Dihydro-2H-pyran: A structurally similar compound with an oxygen atom instead of sulfur, leading to different chemical behavior.
The uniqueness of 2H-Thiopyran, 3,6-dihydro-2-methyl- lies in its specific ring structure and the presence of the sulfur atom, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61049-54-5 |
|---|---|
Fórmula molecular |
C6H10S |
Peso molecular |
114.21 g/mol |
Nombre IUPAC |
2-methyl-3,6-dihydro-2H-thiopyran |
InChI |
InChI=1S/C6H10S/c1-6-4-2-3-5-7-6/h2-3,6H,4-5H2,1H3 |
Clave InChI |
YGKOXPNVFRZZKA-UHFFFAOYSA-N |
SMILES canónico |
CC1CC=CCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


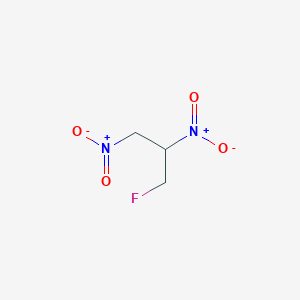
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)

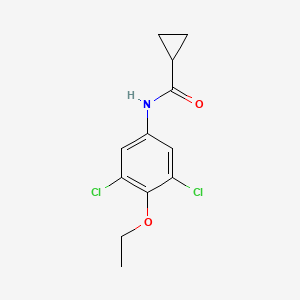
![1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14605273.png)
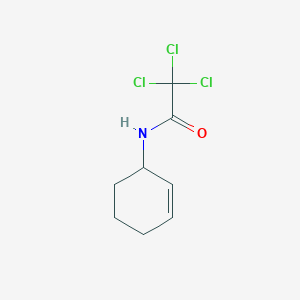
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

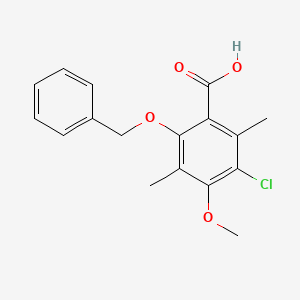
![Dimethyl [2-(1-butylcyclopropyl)-2-oxoethyl]phosphonate](/img/structure/B14605282.png)
![1,1',1'',1''',1'''',1'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methyleneoxy)]hexabenzene](/img/structure/B14605292.png)
